N-(6-((4-((5-methylisoxazol-3-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

Description

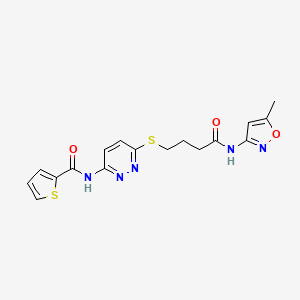

This compound is a structurally complex molecule featuring a pyridazine core substituted with a thioether-linked butyl chain bearing a 5-methylisoxazole-3-ylamino group. The thiophene-2-carboxamide moiety is attached to the pyridazine ring via an amide bond. Key functional groups include:

- Pyridazine: A six-membered aromatic ring with two nitrogen atoms, often associated with kinase inhibition or antimicrobial activity.

- Thiophene-2-carboxamide: A sulfur-containing heterocycle linked to a carboxamide group, contributing to solubility and target binding.

- 5-Methylisoxazole-3-ylamino: A substituted isoxazole ring, which may influence selectivity in enzyme inhibition.

Properties

IUPAC Name |

N-[6-[4-[(5-methyl-1,2-oxazol-3-yl)amino]-4-oxobutyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3S2/c1-11-10-14(22-25-11)18-15(23)5-3-9-27-16-7-6-13(20-21-16)19-17(24)12-4-2-8-26-12/h2,4,6-8,10H,3,5,9H2,1H3,(H,18,22,23)(H,19,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSIIJYAAPPCAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-((4-((5-methylisoxazol-3-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural components:

- Isoxazole Ring : A five-membered heterocyclic structure that contributes to the compound's pharmacological properties.

- Pyridazine and Thiophene Moieties : These rings are known for their biological relevance and enhance the compound's interaction with biological targets.

- Carboxamide Group : This functional group is pivotal for the compound's solubility and binding affinity.

Table 1: Structural Features of the Compound

| Component | Description |

|---|---|

| Isoxazole Ring | Contributes to biological activity |

| Pyridazine Ring | Enhances interaction with biological targets |

| Thiophene Ring | Provides additional pharmacological properties |

| Carboxamide Group | Improves solubility and binding affinity |

Research indicates that this compound may exhibit several mechanisms of action:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, contributing to its potential as an antioxidant agent.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antibacterial activity against certain strains of bacteria, making it a candidate for further investigation in antibiotic resistance contexts.

Research Findings

Several studies have explored the biological activity of compounds related to or derived from this compound.

Case Study 1: Antioxidant Activity

A study conducted by researchers evaluated the antioxidant potential using the DPPH radical scavenging method. The results indicated that derivatives exhibited significant antioxidant activity, outperforming standard antioxidants like ascorbic acid .

Case Study 2: Antimicrobial Efficacy

In vitro assays demonstrated that compounds similar to this compound showed promising antibacterial effects against ESBL-producing E. coli strains. The binding interactions were analyzed through molecular docking studies, revealing critical hydrogen bonding and hydrophobic interactions that stabilize these complexes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural features align with several classes of bioactive molecules. Below is a detailed comparison:

Structural Analogues in Kinase Inhibition

- Core Structure : Pyrazine and tetrahydrobenzo[b]thiophene-carboxamide.

- Functional Groups : Methyl groups, carboxamide.

- Activity : Bruton’s tyrosine kinase (BTK) inhibitor with IC₅₀ = 0.5 nM.

- Comparison : Both compounds share carboxamide and sulfur-containing heterocycles. However, GDC-0834’s pyrazine core and tetrahydrobenzothiophene may confer better kinase selectivity compared to the target compound’s pyridazine and thiophene .

- Core Structure : Thiazole-carboxamide and pyrimidine.

- Functional Groups : Hydroxyethylpiperazine, chloro-methylphenyl.

- Activity : Dual Src/Abl kinase inhibitor (IC₅₀ < 1 nM).

Antimicrobial Analogues

5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide (from ):

- Core Structure: Pyrazole-carboxamide with oxomorpholino.

- Functional Groups: Methylthio, arylideneamino.

- Activity : Antimalarial (IC₅₀ = 0.8 µM against Plasmodium falciparum).

- Comparison : Both compounds feature carboxamide and sulfur linkages. The target’s pyridazine may offer broader antimicrobial spectrum compared to pyrazole-based analogs .

Patent-Based Analogues

N-(Bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide (from ):

- Core Structure : Pyridazine and dihydropyrimidine.

- Functional Groups : Methoxyphenyl, carboxamide.

- The target’s thioether and isoxazole substituents may enhance stability compared to methoxy groups .

Data Tables

Table 1: Structural and Functional Comparison

Key Research Findings and Limitations

- Structural Advantages : The thioether bridge and isoxazole group in the target compound may improve metabolic stability compared to ether-linked analogs (e.g., ’s methoxy groups) .

- Activity Gaps: No direct data on the target compound’s efficacy exists in the evidence. BTK inhibitors like GDC-0834 and antimalarials from provide indirect activity benchmarks.

- Synthesis Challenges : The target compound’s thioether formation may require specialized reagents (e.g., Oxone® as in ), increasing production costs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for constructing the pyridazine-thiophene-isoxazole scaffold of this compound?

- Methodological Answer : The synthesis of structurally related thiophene-carboxamide derivatives often involves:

- Stepwise coupling : For example, thiol-alkylation reactions between pyridazine-thiol intermediates and functionalized butyl chains (e.g., 4-((5-methylisoxazol-3-yl)amino)-4-oxobutyl moieties) under ethanol reflux conditions, followed by carboxamide coupling .

- Key reaction parameters : Solvent choice (ethanol or DMF), temperature (reflux at ~78–100°C), and catalysts (e.g., anhydrous sodium acetate for cyclization) .

- Yield optimization : Typical yields for analogous compounds range from 64% to 76%, with purification via recrystallization from ethanol/water mixtures .

Q. How can spectroscopic techniques (IR, NMR, MS) validate the structural integrity of this compound?

- Methodological Answer :

- IR spectroscopy : Identify key functional groups (e.g., C=O at ~1650–1750 cm⁻¹, C-S-C at ~600–700 cm⁻¹, and NH stretches at ~3200–3400 cm⁻¹) .

- NMR analysis :

- ¹H-NMR : Assign protons adjacent to electron-withdrawing groups (e.g., pyridazine ring protons at δ 7.5–8.5 ppm, isoxazole methyl at δ 2.1–2.3 ppm) .

- ¹³C-NMR : Confirm carbonyl carbons (e.g., thiophene-carboxamide C=O at ~165–170 ppm) .

- Mass spectrometry : Look for molecular ion peaks (M⁺) and fragmentation patterns consistent with the molecular formula .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for thiophene-isoxazole hybrids?

- Methodological Answer :

- Comparative SAR studies : Systematically modify substituents (e.g., methyl groups on isoxazole, thiophene substituents) and evaluate changes in activity using standardized assays (e.g., kinase inhibition or cytotoxicity screens) .

- Control for solvent effects : Ensure consistent use of solvents (e.g., DMSO) in biological assays to avoid confounding solubility issues .

- Meta-analysis : Cross-reference data from independent studies (e.g., enzymatic vs. cellular assays) to identify reproducibility gaps .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to predict binding modes of the compound to targets (e.g., kinases or receptors) based on its pyridazine-thiophene scaffold .

- QSAR models : Correlate electronic properties (e.g., Hammett constants of substituents) with activity data to prioritize synthetic targets .

- MD simulations : Assess conformational stability of the compound in binding pockets over nanosecond timescales .

Q. What experimental approaches are suitable for probing the metabolic stability of this compound?

- Methodological Answer :

- In vitro microsomal assays : Incubate the compound with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS .

- Cytochrome P450 inhibition screening : Use fluorogenic substrates to assess interactions with CYP3A4, CYP2D6, etc. .

- Stability under physiological conditions : Test pH-dependent degradation in simulated gastric/intestinal fluids .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data for structurally similar compounds?

- Methodological Answer :

- Reproduce synthesis : Verify purity via HPLC (>95%) and ensure crystallization conditions (solvent ratios, cooling rates) match literature protocols .

- Calibrate instruments : Cross-validate IR and NMR data with internal standards (e.g., TMS for NMR) .

- Consider polymorphism : Use X-ray crystallography to identify alternative crystal forms that may affect melting points .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.